6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine

Overview

Description

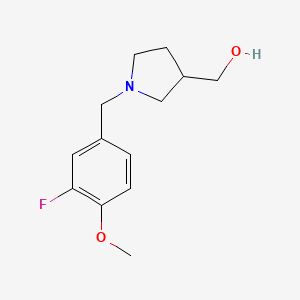

6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H9F2N3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Applications

Amine-functionalized sorbents, which share structural similarities with the mentioned compound, have been identified as effective materials for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents work through electrostatic interactions, hydrophobic interactions, and the sorbent morphology, offering a promising approach to control PFAS concentrations in municipal water and wastewater treatments (Ateia et al., 2019).

Chemosensors Development

Compounds based on 4-methyl-2,6-diformylphenol, which are structurally related to the target compound, have been used to develop chemosensors for detecting various analytes, including metal ions and neutral molecules. These chemosensors are noted for their high selectivity and sensitivity, showcasing the broad applicability of fluoro-organic compounds in analytical chemistry (Roy, 2021).

Catalysis and Synthesis

The pyranopyrimidine core, to which the target compound is closely related, serves as a key precursor in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Research has focused on the development of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the compound's role in advancing synthetic methodologies (Parmar et al., 2023).

Adsorption Mechanisms

The adsorption behavior of perfluorinated compounds on various adsorbents, including those with amine functionalities similar to the target compound, is crucial for environmental remediation. Amine groups have shown high adsorption capacity, underlining the significance of chemical structure in designing effective materials for pollutant removal (Du et al., 2014).

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, such as those related to the target chemical, via advanced oxidation processes (AOPs) has been extensively reviewed. These processes are effective in mineralizing resistant compounds and improving treatment schemes, which is vital for managing nitrogen-containing pollutants in water and wastewater (Bhat & Gogate, 2021).

Mechanism of Action

Target of Action

The primary target of 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 phase to S phase, and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound interacts with Cyclin-dependent kinase 2, potentially inhibiting its activity .

Biochemical Pathways

The inhibition of Cyclin-dependent kinase 2 by this compound affects the cell cycle regulation pathway . This can lead to cell cycle arrest, preventing the cell from entering the S phase and halting DNA replication .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of Cyclin-dependent kinase 2 and the resulting cell cycle arrest . This can lead to the cessation of cell proliferation, which may have therapeutic implications in conditions characterized by uncontrolled cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Biochemical Analysis

Biochemical Properties

6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating the biochemical pathways they control .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, it may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation of substrate proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods under controlled conditions. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For instance, it may enhance the activity of enzymes involved in glycolysis or the citric acid cycle, leading to increased production of ATP and other metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and biological activity .

Properties

IUPAC Name |

6-(2,6-difluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3/c1-6-15-9(5-10(14)16-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFERFOHDJQOXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)

![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)

![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)

![[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466676.png)

![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)

![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)